An In-Depth Technical Guide to the Structure of Bis-TBDMS-trans-calcipotriol
An In-Depth Technical Guide to the Structure of Bis-TBDMS-trans-calcipotriol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Protection of a Potent Vitamin D Analog
Calcipotriol, a synthetic analog of vitamin D, is a cornerstone in the topical treatment of psoriasis.[1] Its therapeutic efficacy stems from its ability to bind to the vitamin D receptor (VDR), thereby modulating gene transcription involved in cell proliferation and differentiation.[1] In the multi-step synthesis of complex calcipotriol derivatives and related compounds, strategic protection of its reactive hydroxyl groups is paramount to prevent unwanted side reactions and ensure regioselectivity. This guide delves into the structure of a key protected intermediate, Bis-TBDMS-trans-calcipotriol, providing a comprehensive overview for professionals in drug development and chemical synthesis.
The Molecular Architecture of Bis-TBDMS-trans-calcipotriol
Bis-TBDMS-trans-calcipotriol is a derivative of calcipotriol where two of its three hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) ethers. This protection strategy is crucial for synthetic manipulations of the remaining unprotected hydroxyl group or other parts of the molecule.
Core Structure: Calcipotriol
The foundational structure is calcipotriol, a triol with the chemical formula C₂₇H₄₀O₃.[2] It possesses three hydroxyl (-OH) groups at positions 1, 3, and 24.[1] The hydroxyls at positions 1 and 3 are secondary and are located on the A-ring (the cyclohexane ring), while the hydroxyl at position 24 is a tertiary alcohol situated on the side chain.
The Protecting Groups: Tert-butyldimethylsilyl (TBDMS)
The TBDMS group, with its bulky tert-butyl substituent, is a robust protecting group for alcohols, offering significant steric hindrance that shields the oxygen atom from nucleophilic attack and acidic conditions. Its stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyls.
Structural Elucidation of Bis-TBDMS-trans-calcipotriol
The systematic IUPAC name for Bis-TBDMS-trans-calcipotriol is (E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol.[2] This nomenclature definitively indicates that the TBDMS groups are attached to the oxygen atoms at the 3rd and 5th positions of the methylidenecyclohexylidene ring system, which correspond to the 1st and 3rd positions of the A-ring in the parent calcipotriol structure. This selective protection leaves the tertiary hydroxyl group at position 24 available for further chemical modification.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 112849-27-1 | [3][4] |
| Molecular Formula | C₃₉H₆₈O₃Si₂ | [3][4] |
| Molecular Weight | 641.13 g/mol | [4] |
| Appearance | Clear Oil or Off-white Powder | [3][5] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3] |
Visualizing the Structure
Caption: Molecular structure of Bis-TBDMS-trans-calcipotriol.
Synthesis and Methodologies
The synthesis of Bis-TBDMS-trans-calcipotriol involves the selective protection of the two secondary hydroxyl groups at positions 1 and 3 of calcipotriol, while leaving the tertiary hydroxyl group at position 24 unreacted. This selectivity is typically achieved due to the greater steric hindrance around the tertiary alcohol.
General Experimental Protocol for Silylation
Step-by-Step Methodology:
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Dissolution: Calcipotriol is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Addition of Base: A suitable base, typically imidazole or triethylamine, is added to the solution. The base acts as a proton scavenger for the hydrochloric acid generated during the reaction and can also catalyze the reaction.
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Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMS-Cl) is added to the reaction mixture, usually in a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure complete protection of both secondary hydroxyl groups. The reaction is typically carried out at room temperature or slightly below.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (calcipotriol) is consumed.
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Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate, to afford the pure Bis-TBDMS-trans-calcipotriol.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Silyl ethers are susceptible to hydrolysis, so the exclusion of water is critical for achieving high yields.
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Aprotic Solvent: Aprotic solvents like DCM and DMF are used because they do not have acidic protons that can interfere with the reaction.
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Choice of Base: Imidazole is often preferred as it can act as a nucleophilic catalyst, accelerating the silylation reaction.
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Stoichiometry of Silylating Agent: A slight excess of TBDMS-Cl is used to drive the reaction to completion and ensure both secondary hydroxyls are protected.
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Purification: Column chromatography is a standard and effective method for separating the desired bis-silylated product from any mono-silylated byproducts and unreacted starting material.
Analytical Characterization
While specific spectral data for Bis-TBDMS-trans-calcipotriol is not widely published, the structure can be unequivocally confirmed using a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the TBDMS groups, including a singlet at around 0.0 ppm for the six methyl protons on the silicon atom and another singlet at approximately 0.9 ppm for the nine protons of the tert-butyl group. The disappearance of the signals corresponding to the hydroxyl protons at positions 1 and 3, and the upfield shift of the protons on the carbons bearing the newly formed silyl ethers, would confirm the successful protection.
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¹³C NMR: The carbon NMR spectrum would show new signals corresponding to the carbons of the TBDMS groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₃₉H₆₈O₃Si₂) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern could also provide structural information.
Applications in Drug Development
Bis-TBDMS-trans-calcipotriol serves as a crucial intermediate in the synthesis of novel vitamin D analogs. By protecting the hydroxyl groups on the A-ring, chemists can selectively perform reactions on the side chain, including modifications to the tertiary alcohol at position 24 or the double bonds. These modifications are aimed at developing new therapeutic agents with improved efficacy, better side-effect profiles, or different pharmacological properties for the treatment of psoriasis and other conditions.
Conclusion
The structure of Bis-TBDMS-trans-calcipotriol represents a strategic application of protecting group chemistry in the synthesis of complex pharmaceutical molecules. The selective protection of the 1,3-diol system of calcipotriol with robust TBDMS groups enables a wide range of synthetic transformations, paving the way for the development of next-generation vitamin D analogs. A thorough understanding of its structure and the principles behind its synthesis is essential for researchers and scientists working in the field of medicinal chemistry and drug development.
References
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PubChem. (n.d.). Calcipotriol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Bis-TBDMS-trans-calcipotriol. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Bis-TBDMS-trans-calcipotriol. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C. Retrieved from [Link]
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Taizhou Crene Biotechnology Co., Ltd. (n.d.). Bis-TBDMS-trans-calcipotriol cas 112849-27-1. Retrieved from [Link]
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Wikipedia. (n.d.). Calcipotriol. Retrieved from [Link]
Sources
- 1. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis-TBDMS-trans-calcipotriol | C39H68O3Si2 | CID 13917667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis-TBDMS-trans-calcipotriol | 112849-27-1 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Bis-TBDMS-trans-calcipotriol CAS NO.112849-27-1, CasNo.112849-27-1 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
